molecular formula C19H20F3N3OS B2742049 2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide CAS No. 1797874-09-9

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide

Cat. No.: B2742049
CAS No.: 1797874-09-9
M. Wt: 395.44
InChI Key: IRJMOBDVZYKXLY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents under specific conditions.

    Attachment of the benzylthio group: This can be done through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a ligand in binding studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can be compared with other similar compounds, such as:

    2-(benzylthio)-N-(1-(5-chloropyridin-2-yl)pyrrolidin-3-yl)acetamide: This compound has a similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-(benzylthio)-N-(1-(5-methylpyridin-2-yl)pyrrolidin-3-yl)acetamide: This compound features a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(23-10-15)25-9-8-16(11-25)24-18(26)13-27-12-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJMOBDVZYKXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CSCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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